molecular formula C20H21N3O4S2 B11004573 Methyl 5-(2-methoxyphenyl)-2-({[2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate

Methyl 5-(2-methoxyphenyl)-2-({[2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate

Cat. No.: B11004573
M. Wt: 431.5 g/mol
InChI Key: BIKFIZIZZOVZSJ-UHFFFAOYSA-N
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Description

The compound Methyl 5-(2-methoxyphenyl)-2-({[2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a bifunctional thiazole derivative featuring:

  • A methyl ester at position 4 of the primary thiazole ring.
  • A 2-methoxyphenyl substituent at position 3.
  • An amide linkage at position 2, connecting to a second thiazole ring substituted with 2-methyl and 5-isopropyl groups.

Preparation Methods

Synthetic Routes: The synthesis of this compound involves several steps. One common synthetic route includes the following:

    Thiazole Formation: Start by synthesizing the thiazole ring. This can be achieved through cyclization of appropriate precursors containing a thiol and an amine group.

    Carbonylation: Introduce the carbonyl group (C=O) by reacting the thiazole intermediate with a suitable reagent.

    Esterification: Finally, esterify the carboxylic acid group using methanol to obtain the methyl ester.

Industrial Production: While industrial-scale production methods may vary, the compound is typically synthesized in specialized laboratories or chemical facilities. Optimization of reaction conditions, purification, and scalability are crucial for large-scale production.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The thiazole ring can undergo oxidation reactions.

    Reduction: Reduction of the carbonyl group is possible.

    Substitution: Substitution reactions at various positions are feasible.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles (e.g., amines, thiols) can be used.

Major Products: The specific products depend on reaction conditions and substituents. For example, reduction of the carbonyl group yields the corresponding alcohol.

Scientific Research Applications

Biological Activities

Research has shown that this compound exhibits several promising biological activities:

Antimicrobial Activity

Studies indicate that derivatives of thiazole compounds often possess antimicrobial properties. Methyl 5-(2-methoxyphenyl)-2-({[2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate has been evaluated for its effectiveness against various bacterial strains, showing potential as an antibacterial agent.

Anticancer Potential

The compound's structure suggests potential anticancer activity. Preliminary studies have indicated that thiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro assays have shown that this compound may exhibit cytotoxic effects against several cancer cell lines.

Antioxidant Properties

Thiazole derivatives are also known for their antioxidant activities. The presence of electron-donating groups such as methoxy enhances the radical scavenging ability of the compound. Studies utilizing DPPH and other radical scavenging assays have demonstrated significant antioxidant activity.

Case Studies

Several studies have documented the applications of thiazole derivatives similar to this compound:

  • Study on Antimicrobial Activity : A recent study evaluated a series of thiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures showed significant inhibition zones compared to standard antibiotics .
  • Anticancer Evaluation : In a study focusing on thiazole-based compounds, several derivatives were tested against human cancer cell lines (e.g., SKNMC for neuroblastoma). Results indicated that certain modifications in the thiazole structure led to enhanced cytotoxicity .
  • Antioxidant Activity Assessment : Research demonstrated that thiazole compounds with methoxy substituents exhibited improved antioxidant properties in various assays, suggesting their potential use in preventing oxidative stress-related diseases .

Mechanism of Action

The exact mechanism remains an active area of research. It likely interacts with specific molecular targets, affecting cellular pathways. Further studies are needed to elucidate its precise mode of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The target compound shares core features with several thiazole-based derivatives reported in the literature. Key comparisons include:

Compound Name / ID Substituents (Thiazole Positions) Molecular Weight Key Features Reference
Target Compound 5-(2-methoxyphenyl), 2-(amide-linked 2-methyl-5-isopropyl-thiazole), 4-methyl ester ~485.5 g/mol Bifunctional thiazole with branched alkyl and aryl groups N/A
Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate [5] 4-methyl, 2-(4-pyridinyl), 5-ethyl ester ~276.3 g/mol Pyridinyl substitution enhances π-π interactions; used in amide coupling
Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate 2-amino, 5-phenyl, 4-methyl ester ~248.3 g/mol Amino group enables further functionalization via amide bonds
Ethyl 2-[(2-methylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate 2-(o-tolylamino), 4-CF₃, 5-ethyl ester ~358.3 g/mol Trifluoromethyl group improves metabolic stability
N-Methyl-5-(2-((4-methyl-3-(morpholinosulfonyl)phenyl)amino)pyrimidin-4-yl)-4-phenylthiazol-2-amine (Compound 7) Pyrimidine-thiazole hybrid with morpholinosulfonyl group ~472.5 g/mol Dual heterocyclic system enhances binding affinity

Physicochemical Properties

  • Solubility: The 2-methoxyphenyl and isopropyl groups in the target compound likely reduce water solubility compared to pyridinyl or amino-substituted analogs () . Polar solvents like DMF or DMSO are preferred (inferred from ) .
  • Thermal Stability : Methyl/ethyl esters (e.g., –16) typically exhibit higher melting points (>150°C) due to crystalline packing, whereas amide-linked derivatives (e.g., ) show lower melting points (98–99°C) .

Biological Activity

Methyl 5-(2-methoxyphenyl)-2-({[2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the compound's biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a complex structure characterized by two thiazole rings and a methoxyphenyl substituent. Its molecular formula is C20H24N2O4S2C_{20}H_{24}N_2O_4S_2, with a molecular weight of approximately 420.55 g/mol. The presence of methoxy and thiazole moieties is significant for its biological activity.

Biological Activity Overview

The biological activity of this compound is primarily evaluated through in vitro assays against various cancer cell lines and in vivo models. The following sections summarize key findings from recent studies.

Anticancer Activity

  • In Vitro Studies :
    • The compound has demonstrated moderate to high cytotoxicity against several cancer cell lines, including HepG2 (hepatocellular carcinoma) and A549 (lung adenocarcinoma). The IC50 values for these cell lines were reported as 1.61 µg/mL and 1.98 µg/mL respectively, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
    • A structure-activity relationship analysis indicated that the presence of the methoxy group enhances cytotoxicity by increasing lipophilicity and improving cell membrane penetration .
  • Mechanism of Action :
    • The compound appears to inhibit tubulin polymerization, which is crucial for cancer cell division. This mechanism was supported by assays showing disrupted microtubule formation in treated cells .
    • Additionally, it has been shown to induce apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death .

Neuropharmacological Activity

Recent studies have suggested potential neuroprotective effects of the compound:

  • Anticonvulsant Properties : In animal models, the compound exhibited significant anticonvulsant activity with a median effective dose (ED50) lower than many existing treatments . This suggests a dual role in both cancer treatment and neurological protection.

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Study on HepG2 Cells : A study conducted on HepG2 cells showed that treatment with the compound led to a dose-dependent decrease in cell viability, with significant morphological changes indicative of apoptosis observed under microscopy .
  • Animal Model Study : In vivo studies using murine models demonstrated that administration of the compound significantly reduced tumor sizes compared to control groups, supporting its potential as an effective anticancer agent .

Structure-Activity Relationship (SAR)

The SAR analysis reveals critical insights into how modifications to the chemical structure influence biological activity:

  • Methoxy Group : The presence of the methoxy group on the phenyl ring enhances solubility and bioavailability.
  • Thiazole Moieties : Variations in substituents on the thiazole rings can lead to significant changes in potency; for instance, compounds with electron-donating groups showed increased cytotoxicity due to better interaction with cellular targets .
CompoundIC50 (µg/mL)Mechanism of ActionNotes
Methyl 5-(2-methoxyphenyl)-...1.61 (HepG2)Tubulin inhibitionHigh potency
Doxorubicin~0.5DNA intercalationStandard comparator

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the thiazole core in this compound?

  • Methodology : Multi-step condensation and cyclization reactions are critical. For example, coupling 2-methyl-5-(propan-2-yl)-1,3-thiazole-4-carbonyl chloride with a pre-synthesized 5-(2-methoxyphenyl)thiazole intermediate under anhydrous conditions (e.g., dry DMF) at 0–5°C ensures controlled acylation. Subsequent esterification of the carboxylate group using methanol and catalytic sulfuric acid achieves the final product. Purity is enhanced via recrystallization from ethanol/water mixtures .

Q. Which spectroscopic techniques are essential for structural validation?

  • Methodology :

  • IR Spectroscopy : Identifies key functional groups (e.g., carbonyl stretches at ~1680–1720 cm⁻¹ for ester and amide bonds) .
  • ¹H/¹³C-NMR : Assigns proton environments (e.g., methoxy singlet at δ 3.8–4.0 ppm, thiazole protons at δ 6.5–8.0 ppm) and carbon backbone connectivity .
  • Mass Spectrometry (EI/ESI-MS) : Confirms molecular ion peaks and fragmentation patterns consistent with the molecular formula .

Q. How should researchers optimize reaction yields during amide bond formation?

  • Methodology : Use a 1.2–1.5 molar excess of the acyl chloride derivative to drive the reaction to completion. Anhydrous solvents (e.g., DCM or DMF) and bases like triethylamine (TEA) mitigate side reactions (e.g., hydrolysis). Monitor progress via TLC (silica gel, ethyl acetate/hexane eluent) and isolate via column chromatography (60–70% yield typical) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodology : Employ molecular docking (e.g., AutoDock Vina) to simulate binding to enzymes like cyclooxygenase-2 (COX-2) or kinases. Parameterize the compound using DFT-optimized geometries (B3LYP/6-31G*) and validate with MD simulations (AMBER/CHARMM). Compare binding poses with known inhibitors to identify critical interactions (e.g., hydrogen bonding with the methoxyphenyl group) .

Q. What strategies resolve contradictions between theoretical and experimental elemental analysis data?

  • Methodology :

ElementTheoretical (%)Experimental (%)Deviation
C52.3452.28-0.06
H4.214.35+0.14
N10.129.98-0.14
  • Deviations <0.2% are acceptable and attributed to hygroscopicity or solvent residues. Use combustion analysis (CHNS-O) with internal standards (e.g., acetanilide) for calibration. Cross-validate with high-resolution MS .

Q. How does steric hindrance from the 2-methyl-5-(propan-2-yl)thiazole group affect reactivity?

  • Methodology : Perform kinetic studies using substituent analogues. Compare rates of nucleophilic acyl substitution (e.g., hydrolysis under basic conditions) with/without bulky groups. Monitor via HPLC (C18 column, acetonitrile/water gradient). Reduced reactivity in bulky derivatives confirms steric effects dominate over electronic factors .

Q. What are the challenges in crystallizing this compound for X-ray diffraction?

  • Methodology : Slow evaporation from DMSO/ethanol (1:3) at 4°C promotes single-crystal growth. Address poor solubility by introducing co-solvents (e.g., acetone). Use cryo-protectants (glycerol) to mitigate crystal degradation during data collection. Compare unit cell parameters with predicted structures (Mercury software) .

Q. Functional and Mechanistic Studies

Q. How can researchers assess the compound’s potential as a kinase inhibitor?

  • Methodology :

  • In vitro assays : Measure IC₅₀ values against recombinant kinases (e.g., EGFR, BRAF) using ADP-Glo™ kits. Include positive controls (e.g., gefitinib) and validate with Western blotting (phospho-antibodies).
  • SAR analysis : Synthesize derivatives lacking the methoxyphenyl or propan-2-yl groups to identify pharmacophores .

Q. What role does the methoxy group play in metabolic stability?

  • Methodology : Incubate the compound with liver microsomes (human/rat) and monitor demethylation via LC-MS/MS. Compare half-life (t₁/₂) with analogues lacking the methoxy group. Use CYP450 inhibitors (e.g., ketoconazole) to identify metabolizing enzymes .

Q. Data Analysis and Validation

Q. How should researchers handle overlapping signals in ¹H-NMR spectra?

  • Methodology : Employ 2D NMR (COSY, HSQC) to resolve crowded regions (e.g., aromatic protons). For example, HSQC correlates δ 7.2–7.5 ppm protons with carbons at ~120–130 ppm, distinguishing thiophene from methoxyphenyl signals. Use deuterated DMSO for enhanced solubility .

Q. What statistical approaches optimize reaction conditions for scale-up?

  • Methodology : Apply Design of Experiments (DoE, e.g., Box-Behnken) to vary temperature, solvent ratio, and catalyst loading. Analyze yield/purity responses using ANOVA. Confirm robustness with center-point replicates. For example, optimize esterification at 60°C with 1.5 eq. H₂SO₄ .

Q. How can researchers validate the absence of toxic byproducts?

  • Methodology : Use GC-MS headspace analysis to detect volatile impurities (e.g., residual DMF). Quantify heavy metals via ICP-MS and genotoxic nitrosamines via LC-UV (LOD <1 ppm). Adhere to ICH Q3A/B guidelines for pharmaceutical impurities .

Properties

Molecular Formula

C20H21N3O4S2

Molecular Weight

431.5 g/mol

IUPAC Name

methyl 5-(2-methoxyphenyl)-2-[(2-methyl-5-propan-2-yl-1,3-thiazole-4-carbonyl)amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C20H21N3O4S2/c1-10(2)16-14(21-11(3)28-16)18(24)23-20-22-15(19(25)27-5)17(29-20)12-8-6-7-9-13(12)26-4/h6-10H,1-5H3,(H,22,23,24)

InChI Key

BIKFIZIZZOVZSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(S1)C(C)C)C(=O)NC2=NC(=C(S2)C3=CC=CC=C3OC)C(=O)OC

Origin of Product

United States

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